molecular formula C9H8N2O3 B3274853 7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid CAS No. 615568-70-2

7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid

Cat. No. B3274853
CAS RN: 615568-70-2
M. Wt: 192.17 g/mol
InChI Key: FHLYVEYXTXOLGN-UHFFFAOYSA-N
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Description

7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid (OTC) is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug discovery and development. OTC belongs to the class of naphthyridine carboxylic acid derivatives and has been shown to exhibit a wide range of biological activities.

Scientific Research Applications

Biological Activities of 1,8‐Naphthyridine Derivatives

The 1,8‐naphthyridine group, to which 7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid belongs, has been extensively studied for its diverse biological activities. This group of compounds demonstrates significant antimicrobial, antiviral, anticancer, anti‐inflammatory, and analgesic activities, making it a potent scaffold in therapeutic and medicinal research. Additionally, these derivatives show potential in treating neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression. Other notable applications include their use as anti‐osteoporotic, anti‐allergic, antimalarial, and as agents for various other biological activities. This broad spectrum of activities underscores the versatility of the 1,8‐naphthyridine scaffold in drug discovery and development (Madaan et al., 2015).

Advances in Naphthenic Acid Research

Research on naphthenic acids, which share structural features with this compound, has focused on their presence in environmental samples, particularly in relation to oil sands process-affected water (OSPW). These studies aim at understanding the complexity and environmental impact of naphthenic acids, paving the way for novel analytical methods for their identification and quantification. Such research is vital for assessing the ecological and health risks associated with these compounds and for developing strategies for their mitigation and removal from affected environments (Headley et al., 2009).

Environmental and Health Implications of Carboxylic Acids

Investigations into the environmental and health implications of carboxylic acids, a category that includes this compound, have highlighted their occurrence in various environmental matrices and potential risks. These studies underscore the need for further research into the mechanisms of action, environmental behavior, and effective removal strategies for these compounds, given their widespread presence and potential adverse effects on human health and the environment (Kannel & Gan, 2012).

properties

IUPAC Name

7-oxo-6,8-dihydro-5H-1,8-naphthyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c12-7-4-2-5-1-3-6(9(13)14)10-8(5)11-7/h1,3H,2,4H2,(H,13,14)(H,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHLYVEYXTXOLGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid
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7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid
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7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid
Reactant of Route 6
7-Oxo-1,5,6,7-tetrahydro-1,8-naphthyridine-2-carboxylic acid

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